molecular formula C13H14N2O B493764 1-(4-methylphenyl)-1,4-dihydro-3-pyridinecarboxamide

1-(4-methylphenyl)-1,4-dihydro-3-pyridinecarboxamide

Cat. No.: B493764
M. Wt: 214.26g/mol
InChI Key: AKYRVZLYALGKEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Methylphenyl)-1,4-dihydro-3-pyridinecarboxamide is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a 4-methylphenyl group attached to a dihydropyridine ring, which is further connected to a carboxamide group. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methylphenyl)-1,4-dihydro-3-pyridinecarboxamide typically involves the reaction of 4-methylbenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate. This reaction proceeds through a Hantzsch pyridine synthesis, which is a well-known method for the preparation of dihydropyridine derivatives. The reaction conditions usually involve heating the reactants in ethanol under reflux for several hours.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to ensure maximum yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methylphenyl)-1,4-dihydro-3-pyridinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The dihydropyridine ring can be oxidized to form the corresponding pyridine derivative.

    Reduction: The compound can be reduced to form the tetrahydropyridine derivative.

    Substitution: The methyl group on the phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: The major product is the corresponding pyridine derivative.

    Reduction: The major product is the tetrahydropyridine derivative.

    Substitution: Depending on the reagent used, various substituted derivatives can be formed.

Scientific Research Applications

1-(4-Methylphenyl)-1,4-dihydro-3-pyridinecarboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-methylphenyl)-1,4-dihydro-3-pyridinecarboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

1-(4-Methylphenyl)-1,4-dihydro-3-pyridinecarboxamide can be compared with other similar compounds, such as:

    1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one: This compound also contains a 4-methylphenyl group but has a different core structure.

    1-(4-Methylphenyl)-1-propanol: This compound has a similar phenyl group but lacks the dihydropyridine ring.

    4-Methylpropiophenone: This compound has a similar phenyl group but a different functional group.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C13H14N2O

Molecular Weight

214.26g/mol

IUPAC Name

1-(4-methylphenyl)-4H-pyridine-3-carboxamide

InChI

InChI=1S/C13H14N2O/c1-10-4-6-12(7-5-10)15-8-2-3-11(9-15)13(14)16/h2,4-9H,3H2,1H3,(H2,14,16)

InChI Key

AKYRVZLYALGKEA-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N2C=CCC(=C2)C(=O)N

Canonical SMILES

CC1=CC=C(C=C1)N2C=CCC(=C2)C(=O)N

Origin of Product

United States

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